4-Hydroxybenzamid

Übersicht

Beschreibung

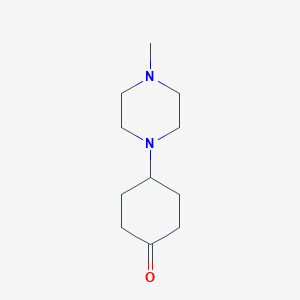

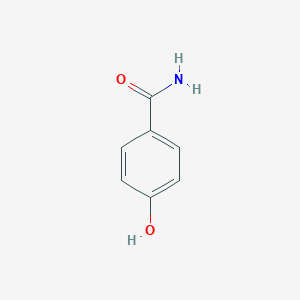

4-Hydroxybenzamide, also known as p-Hydroxybenzamide, is an organic compound with the molecular formula C₇H₇NO₂. It is a derivative of benzamide where a hydroxyl group is substituted at the para position of the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

4-Hydroxybenzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Industrie: Es wird bei der Herstellung von Polymeren und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound und seinen Derivaten beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So zeigen bestimmte Derivate eine zerebroprotektive Aktivität, indem sie mit Rezeptoren im Gehirn interagieren und die Neurotransmitterfreisetzung modulieren . Die genauen molekularen Zielstrukturen und Signalwege können je nach dem spezifischen Derivat und seiner Anwendung variieren.

Wirkmechanismus

Target of Action

4-Hydroxybenzamide is a nitrogen-containing compound It’s known that certain derivatives of 4-hydroxybenzamide exhibit cerebroprotective activity .

Mode of Action

It’s known that it has been used in the synthesis of balanol, a potent protein kinase c (pkc) inhibitor . This suggests that 4-Hydroxybenzamide might interact with its targets to inhibit the activity of PKC, a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Biochemical Pathways

Given its role in the synthesis of balanol, a pkc inhibitor, it can be inferred that 4-hydroxybenzamide might affect the pkc signaling pathway . PKC plays a crucial role in several signal transduction cascades and its inhibition can have downstream effects on cellular processes such as cell cycle progression, apoptosis, and differentiation.

Pharmacokinetics

It’s known that the low solubility in water of certain derivatives of 4-hydroxybenzamide limits their bioavailability .

Result of Action

Given its role in the synthesis of balanol, it can be inferred that 4-hydroxybenzamide might have a role in modulating the activity of pkc and thereby influencing cellular processes controlled by pkc .

Action Environment

It’s known that the solubility of certain derivatives of 4-hydroxybenzamide in water can affect their bioavailability , suggesting that factors such as pH and temperature could potentially influence the action of 4-Hydroxybenzamide.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 4-Hydroxybenzamid kann auf verschiedene Weise synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von 4-Hydroxybenzoesäure mit Thionylchlorid zur Bildung von 4-Hydroxybenzoylchlorid, das anschließend mit Ammoniak zu this compound umgesetzt wird . Eine weitere Methode beinhaltet die Schotten-Baumann-Reaktion, bei der 4-Hydroxybenzoylchlorid mit Glycin oder γ-Aminobuttersäure in einer wässrigen Alkalilösung reagiert .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Synthese von this compound häufig die Verwendung von Oxalylchlorid anstelle von Thionylchlorid, um die Bildung schwefelhaltiger Verunreinigungen zu vermeiden. Dieses Verfahren liefert höhere Ausbeuten und Reinheiten des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Hydroxybenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu 4-Hydroxybenzoesäure oxidiert werden.

Reduktion: Es kann zu 4-Hydroxybenzylamin reduziert werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Amidgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: 4-Hydroxybenzoesäure.

Reduktion: 4-Hydroxybenzylamin.

Substitution: Verschiedene substituierte Benzamide, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxybenzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

4-Hydroxybenzoesäure: Beide Verbindungen haben eine Hydroxylgruppe in der para-Position, aber 4-Hydroxybenzoesäure hat eine Carboxylgruppe anstelle einer Amidgruppe.

4-Hydroxybenzylamin: Diese Verbindung hat eine Aminogruppe anstelle einer Amidgruppe.

Einzigartigkeit: this compound ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das im Vergleich zu seinen Analogen unterschiedliche chemische Eigenschaften und Reaktivität verleiht. Seine Fähigkeit, verschiedene Derivate mit signifikanter biologischer Aktivität zu bilden, unterstreicht seine Bedeutung in der wissenschaftlichen Forschung und Industrie weiter.

Eigenschaften

IUPAC Name |

4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSAKPUBHTZHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210931 | |

| Record name | 4-Hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-57-8 | |

| Record name | 4-Hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 619-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OU5YD093J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-hydroxybenzamide?

A1: 4-Hydroxybenzamide has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol.

Q2: What are the key spectroscopic characteristics of 4-hydroxybenzamide?

A: Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR), are crucial for characterizing 4-hydroxybenzamide. IR spectroscopy can identify functional groups like the amide and hydroxyl groups. [] NMR provides information on the structure and connectivity of atoms within the molecule. [] These techniques help confirm the identity and purity of synthesized 4-hydroxybenzamide.

Q3: How does 4-hydroxybenzamide behave in different crystalline forms?

A: 4-Hydroxybenzamide exhibits polymorphism, meaning it can exist in different crystalline forms. [] These forms may have distinct physicochemical properties, impacting factors like solubility, stability, and processing. Research focuses on understanding these differences to control the crystallization process and obtain the desired form for specific applications.

Q4: How stable is 4-hydroxybenzamide in different environments?

A: Studies investigated the stability of 4-hydroxybenzamide under various conditions, including different temperatures and moisture levels. [] This information is crucial for determining its suitability for various applications, especially in pharmaceutical formulations where stability is paramount.

Q5: Can you explain the use of 4-hydroxybenzamide in lubricant compositions?

A: 4-Hydroxybenzamide acts as a friction modifier in lubricant compositions. [] Its incorporation into lubricants, alongside oils of appropriate viscosity, helps reduce friction and wear between moving parts in machinery.

Q6: How is computational chemistry being used to study 4-hydroxybenzamide?

A: Computational chemistry tools, including density functional theory (DFT), play a vital role in understanding the properties and behavior of 4-hydroxybenzamide. [] These methods allow researchers to calculate various parameters, such as molecular geometry, electronic structure, and intermolecular interactions. This information helps predict properties like stability, solubility, and potential for cocrystal formation.

Q7: How does modifying the structure of 4-hydroxybenzamide affect its biological activity?

A: Research has extensively explored the structure-activity relationship of 4-hydroxybenzamide analogs, particularly for their anti-estrogenic and protein kinase C inhibitory activities. [, ] Introducing hydrophobic groups in specific positions of the benzamide moiety significantly influences their potency and selectivity. [] These studies help optimize the structure for desired biological effects.

Q8: What is the role of 4-hydroxybenzamide in the study of adenosine receptor antagonists?

A: 4-Hydroxybenzamide serves as a key building block in the development of thiazole and thiadiazole analogs as novel adenosine receptor antagonists. [] Understanding its role in these compounds helps researchers explore new avenues for therapeutic interventions targeting adenosine receptors.

Q9: What strategies are employed to improve the stability or bioavailability of 4-hydroxybenzamide?

A: Researchers explore various formulation strategies, like cocrystallization, to enhance the stability and solubility of 4-hydroxybenzamide. [, , , , ] Cocrystals with different coformers often exhibit improved physicochemical properties compared to the pure drug, making it more suitable for pharmaceutical applications.

Q10: How is 4-hydroxybenzamide absorbed, distributed, metabolized, and excreted in living organisms?

A: Studies investigated the uptake, translocation, and metabolism of 4-hydroxybenzamide in plants, specifically the water milfoil. [] These findings shed light on how this compound is handled by biological systems, offering insights into its environmental fate and potential impact.

Q11: What is known about the metabolism of bromoxynil, a compound related to 4-hydroxybenzamide?

A: Research has identified 4-hydroxybenzamide as a metabolite in the degradation pathway of the herbicide bromoxynil by various microorganisms. [, , , ] Understanding the metabolic fate of such compounds is crucial for assessing their environmental persistence and potential risks.

Q12: What is the effect of 4-hydroxybenzamide on atherogenic lipoprotein oxidation?

A: Studies investigated the impact of 4-hydroxybenzamide and its derivatives on low-density lipoprotein (LDL) oxidation, a key process implicated in atherosclerosis. [, ] While some compounds showed promising inhibitory effects on LDL oxidation in vitro, further research is needed to translate these findings to clinical applications.

Q13: What is the role of 4-hydroxybenzamide in studying the allosteric transition of the insulin hexamer?

A: 4-Hydroxybenzamide acts as a ligand in studies investigating the allosteric behavior of the insulin hexamer. [] Its binding to effector sites on the protein provides valuable insights into the complex regulatory mechanisms governing insulin activity.

Q14: How is 4-hydroxybenzamide used in drug discovery for NMDA receptors?

A: 4-Hydroxybenzamide derivatives, specifically CJ-036878, have been explored as potential antagonists of the N-methyl-D-aspartate (NMDA) receptor, a target for various neurological disorders. [, ] Research focuses on understanding the metabolic fate of such compounds and identifying the enzymes responsible for their breakdown.

Q15: What analytical techniques are used to quantify and characterize 4-hydroxybenzamide?

A: Various analytical techniques are employed to study 4-hydroxybenzamide. These include high-performance liquid chromatography (HPLC) for separation and quantification, [] gas chromatography (GC) for analyzing volatile compounds, [] and mass spectrometry (MS) for identifying and characterizing metabolites. [, ]

Q16: What factors influence the dissolution and solubility of 4-hydroxybenzamide?

A: The dissolution and solubility of 4-hydroxybenzamide are influenced by factors such as pH, temperature, and the presence of other compounds. [] Understanding these factors is crucial for optimizing its formulation and delivery for various applications.

Q17: What are some examples of cross-disciplinary applications of 4-hydroxybenzamide research?

A: Research on 4-hydroxybenzamide extends across various disciplines, including chemistry, biology, and pharmaceutical sciences. Its use as a building block for drug discovery, [, , ] its role in understanding fundamental biological processes, [, ] and its applications in material science [] highlight its diverse nature.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.